(2-(3,4-Dimethoxyphenyl)ethyl)((4-nitrophenyl)sulfonyl)amine
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Overview
Description
(2-(3,4-Dimethoxyphenyl)ethyl)((4-nitrophenyl)sulfonyl)amine is a complex organic compound with a molecular formula of C16H18N2O6S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,4-Dimethoxyphenyl)ethyl)((4-nitrophenyl)sulfonyl)amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 3,4-dimethoxyphenylacetonitrile with appropriate reagents to form the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(2-(3,4-Dimethoxyphenyl)ethyl)((4-nitrophenyl)sulfonyl)amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (2-(3,4-Dimethoxyphenyl)ethyl)((4-nitrophenyl)sulfonyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties and functions .
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with cellular pathways and molecular targets suggest it may have uses in drug development and disease treatment .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (2-(3,4-Dimethoxyphenyl)ethyl)((4-nitrophenyl)sulfonyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, and hydrophobic contacts with target molecules .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: This compound shares the dimethoxyphenyl group but lacks the nitrophenylsulfonyl moiety.
2-(3,4-Dimethoxyphenyl)ethylamine: Similar in structure but with an amine group instead of the sulfonyl group.
4-Nitrophenylsulfonyl chloride: Contains the nitrophenylsulfonyl group but lacks the dimethoxyphenyl group.
Uniqueness
What sets (2-(3,4-Dimethoxyphenyl)ethyl)((4-nitrophenyl)sulfonyl)amine apart is the combination of both the dimethoxyphenyl and nitrophenylsulfonyl groups in a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-23-15-8-3-12(11-16(15)24-2)9-10-17-25(21,22)14-6-4-13(5-7-14)18(19)20/h3-8,11,17H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZQFKSYLRCFCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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